3-Chloro-1-piperidin-1-ylisoquinoline
Overview
Description
3-Chloro-1-piperidin-1-ylisoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and piperidine Isoquinoline is a nitrogen-containing bicyclic compound, while piperidine is a six-membered ring containing one nitrogen atom The presence of a chlorine atom at the third position of the isoquinoline ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-piperidin-1-ylisoquinoline typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized using the Bischler-Napieralski reaction, where a β-phenylethylamine is cyclized in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Chlorination: The isoquinoline core is then chlorinated at the third position using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Piperidine Substitution: The chlorinated isoquinoline is reacted with piperidine to form this compound. This step typically requires a base such as triethylamine (Et3N) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-piperidin-1-ylisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the isoquinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane (CH2Cl2).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst under mild pressure.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of reduced isoquinoline derivatives.
Scientific Research Applications
3-Chloro-1-piperidin-1-ylisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Chloro-1-piperidin-1-ylisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloroisoquinoline: Lacks the piperidine moiety, making it less versatile in terms of biological activity.
1-Piperidinylisoquinoline: Does not have the chlorine atom, which may affect its reactivity and interaction with biological targets.
3-Bromo-1-piperidin-1-ylisoquinoline: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
3-Chloro-1-piperidin-1-ylisoquinoline is unique due to the presence of both the piperidine and isoquinoline moieties, along with the chlorine atom at the third position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-1-piperidin-1-ylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c15-13-10-11-6-2-3-7-12(11)14(16-13)17-8-4-1-5-9-17/h2-3,6-7,10H,1,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNMLVDFSGJXMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC3=CC=CC=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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